

Navigating the Selectivity Landscape of UPF 1069: A Comparative Cross-Reactivity Profile

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Compound of Interest

Compound Name: UPF 1069

Cat. No.: B1683455

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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount to ensuring data integrity and therapeutic potential. This guide provides a comprehensive cross-reactivity and selectivity profile of **UPF 1069**, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 2 (PARP-2). The data presented herein is intended to offer an objective comparison with other relevant PARP inhibitors and to detail the experimental methodologies crucial for interpreting these findings.

UPF 1069 has emerged as a valuable tool for dissecting the specific biological roles of PARP-2, an enzyme critically involved in DNA repair, genomic stability, and transcriptional regulation. [1] Its utility, however, is intrinsically linked to its selectivity. This guide summarizes the known binding affinities of **UPF 1069**, compares it to other PARP inhibitors, and provides detailed experimental protocols for assessing such interactions.

On-Target and Off-Target Activity of UPF 1069

UPF 1069 is a potent inhibitor of PARP-2 with a reported half-maximal inhibitory concentration (IC₅₀) of 0.3 μ M. [2][3][4][5] Its primary off-target is PARP-1, for which it displays an IC₅₀ of 8 μ M, making it approximately 27-fold more selective for PARP-2. [2][3][4][5] One study has also indicated that at concentrations effective for PARP-2 inhibition, **UPF 1069** does not interact with other PARP family members, such as tankyrase-1. [6]

While a comprehensive, publicly available screening of **UPF 1069** against a broad panel of kinases and other potential off-targets is not available, the profiling of other clinical and

preclinical PARP inhibitors highlights the importance of such assessments. Many PARP inhibitors have been shown to interact with various kinases, which can lead to unforeseen biological effects and potential liabilities.

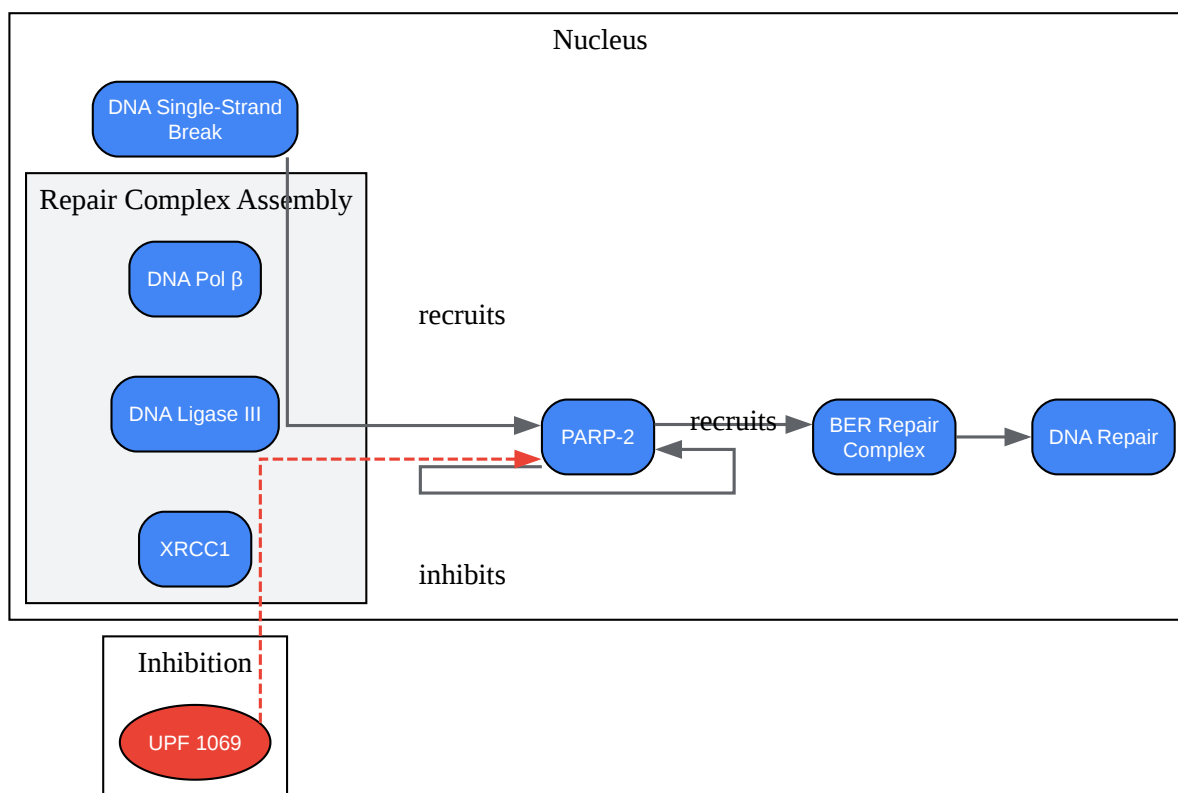
Table 1: Comparative Inhibition Profile of **UPF 1069** and Other PARP Inhibitors

Compound	Primary Target(s)	IC50 (PARP-2)	IC50 (PARP-1)	Selectivity (PARP-1/PARP-2)
UPF 1069	PARP-2	0.3 μ M[2][3][4][5]	8 μ M[4]	~27-fold[2][3][5]
Olaparib	PARP-1/2	1 nM	5 nM	0.2-fold
Rucaparib	PARP-1/2	Not specified	Not specified	Not specified
Niraparib	PARP-1/2	2.1 nM	3.8 nM	0.55-fold
Talazoparib	PARP-1/2	Not specified	Not specified	Not specified
Veliparib (ABT-888)	PARP-1/2	2.9 nM (Ki)	5.2 nM (Ki)	0.56-fold
Pamiparib	PARP-1/2	0.11 nM	0.83 nM	0.13-fold
Venadaparib	PARP-1/2	1.0 nM	1.4 nM	0.71-fold

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between different studies should be made with caution.

PARP-2 Signaling Pathway in DNA Damage Response

PARP-2 plays a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks. Upon DNA damage, PARP-2 is recruited to the site of the lesion, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the damaged site to effect repair.



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PARP-2 signaling in base excision repair.

Experimental Protocols for Cross-Reactivity Profiling

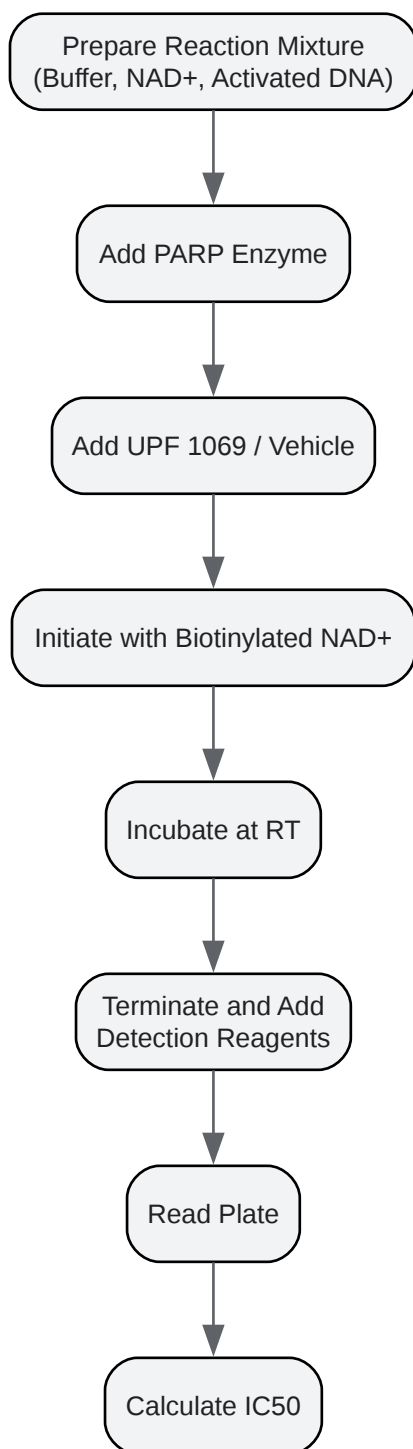
Accurate determination of a compound's selectivity requires robust and well-defined experimental protocols. Below are methodologies commonly employed for cross-reactivity profiling.

In Vitro PARP Inhibition Assay

This assay quantifies the enzymatic activity of PARP enzymes in the presence of an inhibitor.

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 250 μM NAD⁺, and 100 μg/mL activated DNA.
- **Enzyme and Inhibitor Incubation:** Add recombinant human PARP-1 or PARP-2 enzyme to the reaction mixture. Introduce varying concentrations of **UPF 1069** or a vehicle control (DMSO).
- **Initiation of Reaction:** Initiate the reaction by adding biotinylated NAD⁺.
- **Incubation:** Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- **Termination and Detection:** Stop the reaction by adding a streptavidin-coated donor and acceptor bead mix in a suitable buffer. After incubation in the dark, read the plate on a suitable plate reader to measure the amount of PARylation.
- **Data Analysis:** Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.



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Workflow for an in vitro PARP inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Protocol:

- **Cell Treatment:** Treat cultured cells with either **UPF 1069** or a vehicle control (DMSO) and incubate to allow for compound entry and target binding.
- **Heating:** Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
- **Cell Lysis and Fractionation:** Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
- **Protein Detection:** Detect the amount of soluble PARP-2 in the supernatant using methods such as Western blotting or ELISA.
- **Data Analysis:** Plot the amount of soluble PARP-2 against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of **UPF 1069** indicates target engagement and stabilization.



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Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinome Profiling

To assess the selectivity of a compound against a broad range of kinases, a kinome-wide screening is essential. This is typically performed by specialized contract research organizations.

General Workflow:

- **Compound Submission:** The test compound (**UPF 1069**) is submitted at a specified concentration.

- **Binding or Activity Assay:** The compound is screened against a large panel of purified kinases using either binding assays (e.g., KINOMEScan™) or enzymatic activity assays.
- **Data Generation:** The percentage of inhibition or binding affinity for each kinase in the panel is determined.
- **Selectivity Analysis:** The data is analyzed to identify any off-target kinases that are significantly inhibited by the compound. This is often visualized using a "tree-spot" diagram that maps the inhibited kinases onto the human kinome tree.

Conclusion

UPF 1069 is a valuable and selective chemical probe for studying the function of PARP-2. Its well-characterized selectivity against PARP-1 provides a solid foundation for its use in cellular and in vivo studies. However, as with any small molecule inhibitor, a comprehensive understanding of its potential off-target interactions is crucial for the rigorous interpretation of experimental results. While extensive public data on the broader cross-reactivity of **UPF 1069** is limited, the methodologies outlined in this guide provide a framework for researchers to independently assess its selectivity in their specific experimental systems. The continued characterization of such research tools will undoubtedly enhance their utility and contribute to more robust and reproducible scientific discoveries.

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